(S)-L 365260
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Overview
Description
(S)-L 365260 is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique structure, which includes a ureido group and a phenyl ring, contributing to its distinct chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-L 365260 typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of an appropriate precursor to form the benzodiazepine core. This can be achieved through the reaction of an ortho-diamine with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Ureido Group: The ureido group is introduced by reacting the benzodiazepine intermediate with an isocyanate derivative. This step requires careful control of temperature and pH to ensure the desired product is obtained.
Methylation and Phenylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-L 365260 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
(S)-L 365260 has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of (S)-L 365260 involves its interaction with specific molecular targets in the body. The compound binds to the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA. This leads to a calming effect, reducing anxiety and inducing sedation. The ureido and phenyl groups play a crucial role in the binding affinity and selectivity of the compound for the GABA receptors.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong binding affinity to GABA receptors and its use in treating anxiety disorders.
Clonazepam: Used for its anticonvulsant properties and its effectiveness in treating panic disorders.
Uniqueness
(S)-L 365260 is unique due to its specific structural features, such as the ureido group and the methylphenyl substitution. These features contribute to its distinct pharmacological profile, including its binding affinity, selectivity, and therapeutic effects.
Properties
CAS No. |
118101-08-9 |
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Molecular Formula |
C24H22N4O2 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C24H22N4O2/c1-16-9-8-12-18(15-16)25-24(30)27-22-23(29)28(2)20-14-7-6-13-19(20)21(26-22)17-10-4-3-5-11-17/h3-15,22H,1-2H3,(H2,25,27,30)/t22-/m1/s1 |
InChI Key |
KDFQABSFVYLGPM-JOCHJYFZSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)N[C@@H]2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C |
SMILES |
CC1=CC(=CC=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C |
Synonyms |
L 365,260 L 365260 L 365346 L-365260 |
Origin of Product |
United States |
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